

Comparative analysis of octanoic acid and decanoic acid in ketogenic therapies.

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Compound of Interest

Compound Name: Octanoic acid

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A Comparative Analysis of Octanoic and Decanoic Acid in Ketogenic Therapies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic performance of **octanoic acid** (C8) and decanoic acid (C10), two key medium-chain fatty acids (MCFAs) utilized in ketogenic therapies. By examining experimental data, this document aims to elucidate their distinct mechanisms of action and therapeutic potentials.

Executive Summary

Octanoic acid and decanoic acid, the primary components of medium-chain triglyceride (MCT) oil, are central to the therapeutic effects of ketogenic diets. While both contribute to ketosis, emerging evidence reveals significant differences in their pharmacokinetic profiles, ketogenic efficacy, and direct neuromodulatory activities. **Octanoic acid** is generally recognized as being more rapidly absorbed and converted into ketones.[1][2] Conversely, decanoic acid exhibits unique, non-ketogenic mechanisms of action, including direct anticonvulsant effects, that may offer distinct therapeutic advantages.[3][4] This analysis delves into the experimental evidence comparing these two fatty acids to inform their targeted application in ketogenic therapies.

Comparative Data on Therapeutic Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies, offering a direct comparison of octanoic and decanoic acid across several therapeutic parameters.

Parameter	Octanoic Acid (C8)	Decanoic Acid (C10)	Key Findings	Study Type	Reference
Ketogenic Potential	More ketogenic; leads to higher and faster elevation of plasma ketones.	Less ketogenic than C8.	C8 is approximately three times more ketogenic than C10.	Human Clinical Trial	[1] [2]
Anticonvulsant Activity (in vitro)	No significant effect on seizure control in a pentylenetetrazol model.	Marked reduction in epileptiform discharges.	Decanoic acid demonstrates direct anticonvulsant properties independent of ketosis.	In vitro (rat hippocampal slices)	[4]
AMPA Receptor Inhibition (IC50)	3.82 ± 0.03 mM	0.52 ± 0.02 mM	Decanoic acid is a more potent non-competitive antagonist of AMPA receptors.	In vitro (Xenopus oocytes)	[3]
Mitochondrial Biogenesis	No significant effect.	Increases mitochondrial content and function.	Decanoic acid promotes mitochondrial biogenesis through a PPAR γ -mediated mechanism.	In vitro (human fibroblasts)	[5]

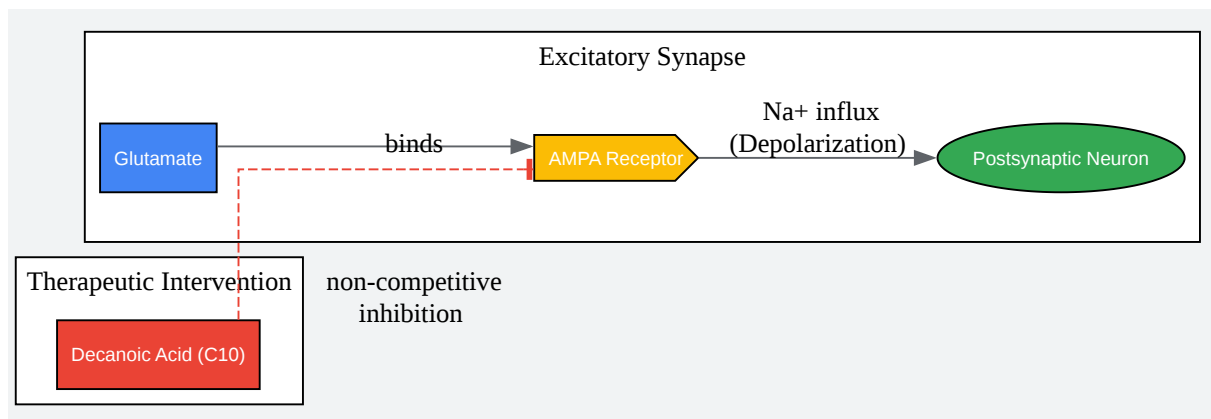
Neuronal β -Oxidation Rate	Higher rate of oxidation.	Significantly lower rate of oxidation (20% of C8).	Decanoic acid is relatively spared from β -oxidation in neurons, potentially leading to higher brain concentration s.	In vitro (SH-SY5Y cells)	[6]
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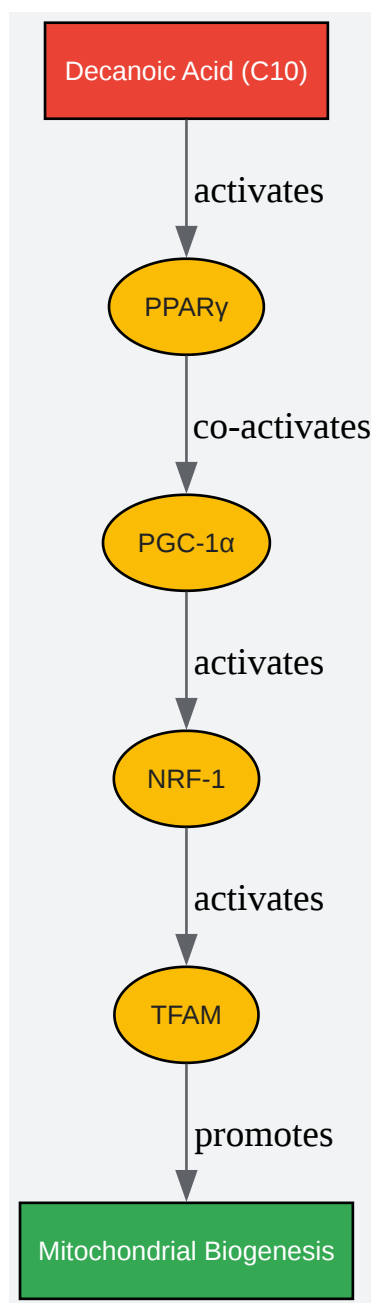
Key Signaling Pathways and Mechanisms of Action

The distinct therapeutic effects of octanoic and decanoic acid can be attributed to their differential engagement with key cellular signaling pathways.

Decanoic Acid's Direct Inhibition of AMPA Receptors

A significant finding is the direct, non-competitive antagonism of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors by decanoic acid.[3][7] This mechanism contributes to its anticonvulsant effects by reducing excitatory neurotransmission, independent of ketone body production.





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